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For Researchers, Scientists, and Drug Development Professionals

Introduction
O-2172 is a potent and selective dopamine reuptake inhibitor (DAT inhibitor), developed by

Organix Inc.[1][2]. It is a carbacyclic analogue of methylphenidate, featuring a 3,4-dichloro

substitution on the phenyl ring and a cyclopentane ring in place of the piperidine ring[1]. As a

dopamine transporter ligand, O-2172 is a valuable tool for research into the dopaminergic

system and for the development of therapeutics targeting dopamine-related neurological and

psychiatric disorders.

These application notes provide a comprehensive overview of the use of O-2172 in radioligand

binding assays, including its binding profile and a detailed protocol for determining its affinity

and selectivity for the dopamine transporter.

Data Presentation
The inhibitory activity of O-2172 on the dopamine transporter (DAT) and the serotonin

transporter (SERT) has been quantified, demonstrating its selectivity for DAT.

Target Transporter IC50 (nM) Reference

Dopamine Transporter (DAT) 47 [3]

Serotonin Transporter (SERT) 7000 [3]
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IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Signaling Pathway of Dopamine Reuptake Inhibition
O-2172, as a dopamine reuptake inhibitor, exerts its effects by blocking the dopamine

transporter (DAT) on the presynaptic neuron. This inhibition leads to an increase in the

extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic

neurotransmission. The increased availability of dopamine allows for greater stimulation of

postsynaptic dopamine receptors (e.g., D1-like and D2-like receptors), which are G protein-

coupled receptors (GPCRs) that modulate various downstream signaling cascades.[4][5]
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Mechanism of action of O-2172 as a dopamine reuptake inhibitor.

Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to

determine the binding affinity (Ki) of O-2172 for the dopamine transporter (DAT). This protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12762857?utm_src=pdf-body-img
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is based on standard methodologies for GPCR and transporter binding assays.[6][7][8]

Materials and Reagents
Test Compound: O-2172

Radioligand: A suitable radiolabeled ligand for DAT, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.

Membrane Preparation: Cell membranes prepared from a cell line expressing the human

dopamine transporter (e.g., HEK293-hDAT cells) or rodent striatal tissue homogenates.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Wash Buffer: Cold Assay Buffer.

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM

GBR 12909).

96-well Plates: Polypropylene plates.

Glass Fiber Filters: Pre-treated with a substance like polyethylenimine (PEI) to reduce non-

specific binding.

Scintillation Cocktail.

Scintillation Counter.

Plate Shaker.

Incubator.

Experimental Workflow
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Workflow for a competitive radioligand binding assay.
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Procedure
Preparation of Reagents: Prepare serial dilutions of O-2172 in the assay buffer. The final

concentration range should be sufficient to generate a complete competition curve (e.g.,

10⁻¹¹ M to 10⁻⁵ M).

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Add assay buffer, the radioligand, and the membrane preparation.

Non-specific Binding: Add the non-specific binding control, the radioligand, and the

membrane preparation.

Competitive Binding: Add the different dilutions of O-2172, the radioligand, and the

membrane preparation.

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C)

for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle shaking.[6][7]

Filtration and Washing: Rapidly filter the contents of each well through the glass fiber filters

using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate

bound from free radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail,

and measure the radioactivity in a scintillation counter.

Data Analysis
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-

specific binding wells from the average CPM of all other wells.

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of

the O-2172 concentration.

Determine IC50: Use non-linear regression analysis (e.g., a sigmoidal dose-response curve)

to determine the IC50 value, which is the concentration of O-2172 that inhibits 50% of the

specific binding of the radioligand.
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Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the dissociation constant of the radioligand for the transporter.

Conclusion
O-2172 is a valuable research tool for investigating the dopamine transporter. The provided

data and protocols offer a framework for conducting radioligand binding assays to further

characterize the interaction of O-2172 and other novel compounds with DAT. These assays are

fundamental in the early stages of drug discovery and for understanding the

neuropharmacology of dopaminergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Radioligand Binding
Assay with O-2172]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12762857#radioligand-binding-assay-with-o-2172]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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